molecular formula C43H69F4N3O16S B606124 Biotin-PEG12-TFP ester

Biotin-PEG12-TFP ester

Cat. No.: B606124
M. Wt: 992.1 g/mol
InChI Key: YQTIPJSYUMZZNU-XRBIJUOGSA-N
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Description

Historical Development of Biotinylation Reagents

The historical development of biotinylation reagents traces back to fundamental discoveries in vitamin biochemistry and the recognition of biotin's unique binding properties. In 1916, W. G. Bateman observed that diets high in raw egg whites caused toxic symptoms in various animal species, laying the groundwork for understanding biotin's biological significance. This observation led to subsequent investigations by scientists such as Margarete Boas and Helen Parsons, who by 1927 had documented the specific symptoms associated with what became known as "egg-white injury," including neurological dysfunction, hair loss, and dermatitis in experimental animals fed large quantities of egg whites.

The isolation and characterization of biotin as a distinct chemical entity occurred through the parallel efforts of multiple research groups in the 1930s. Fritz Kögl and Benno Tönnis achieved a breakthrough in 1936 with their documentation of crystallized biotin isolation from egg yolk, publishing their findings in a journal article titled "Darstellung von krystallisiertem biotin aus eigelb". Simultaneously, Hungarian scientist Paul Gyorgy was investigating the factor responsible for egg-white injury and successfully identified what he termed "Vitamin H" in 1939, with the H representing the German words for hair and skin. Additional research groups working independently isolated the same compound under different designations, including West and Wilson's identification of "co-enzyme R" following experiments with yeast and Rhizobium trifolii.

The recognition that these various compounds were identical led to the unified nomenclature of biotin by 1940, marking the beginning of systematic research into biotin's chemical properties and potential applications. György's continued research culminated in his 1941 publication demonstrating that egg-white injury resulted from biotin binding by avidin, establishing the fundamental biochemical interaction that would later become the foundation for biotinylation technology. The development of practical biotinylation reagents emerged from this understanding, with researchers recognizing the potential for exploiting the biotin-avidin interaction for analytical and preparative applications.

The evolution from basic biotin chemistry to sophisticated biotinylation reagents involved systematic improvements in chemical stability, selectivity, and ease of use. Early biotinylation attempts utilized simple biotin derivatives, but limitations in stability and reactivity prompted the development of activated ester forms. N-hydroxysuccinimide esters of biotin emerged as popular biotinylation reagents due to their efficient reaction with primary amino groups and the formation of stable amide bonds. However, the susceptibility of N-hydroxysuccinimide esters to hydrolysis, particularly under basic conditions, necessitated further innovations in biotinylation chemistry.

Historical Milestone Year Key Discovery Significance
Initial Observation 1916 Egg-white toxicity documented Foundation for biotin research
Symptom Characterization 1927 "Egg-white injury" defined Clinical manifestations established
Biotin Isolation 1936 Crystallized biotin from egg yolk Chemical entity identified
Vitamin H Identification 1939 Hair and skin factor characterized Biological function recognized
Unified Nomenclature 1940 Biotin term standardized Scientific consensus achieved
Avidin Mechanism 1941 Biotin-avidin interaction explained Biochemical basis established

Role of PEG Spacers in Molecular Conjugation

Polyethylene glycol spacers play a fundamental role in enhancing the performance characteristics of biotinylation reagents and other molecular conjugation systems. The incorporation of polyethylene glycol units into biotinylation reagents addresses several critical limitations observed with conventional alkyl-chain spacers, including poor water solubility, increased aggregation tendencies, and limited flexibility. The hydrophilic nature of polyethylene glycol inherently improves the water solubility of both the biotinylation reagent itself and the resulting conjugated molecules, eliminating the need for organic solvents in many applications and reducing the potential for protein denaturation.

The flexible chain structure of polyethylene glycol spacers provides significant advantages in terms of steric accessibility and binding kinetics. Unlike rigid alkyl or aryl spacers, polyethylene glycol chains exhibit high flexibility, reducing steric hindrance and allowing for more efficient binding interactions between the biotin moiety and its target proteins. This enhanced flexibility translates to improved kinetics in assays requiring biotin-avidin interactions and reduced background signals in detection systems. Research has demonstrated that polyethylene glycol-modified surfaces show greater availability for polar reactions and exhibit superior performance in aqueous buffer systems.

The biocompatibility characteristics of polyethylene glycol spacers represent another crucial advantage in biotinylation applications. Polyethylene glycol exhibits non-toxic and non-immunogenic properties, ensuring that it does not interfere with cellular functions or induce unwanted immune responses. This biocompatibility extends to both the original form of excess reagent and the conjugated product, making polyethylene glycol-containing biotinylation reagents suitable for a wide range of biological applications, including those involving live cells or in vivo systems.

The versatility in spacer arm length represents a key feature of polyethylene glycol-based systems. The length of polyethylene glycol spacers can be precisely controlled from very short to extremely long configurations, allowing researchers to optimize conjugate characteristics based on specific application requirements. This adjustable length capability enables fine-tuning of molecular weight, hydrophilicity, and spatial relationships between functional groups. In biotinylation applications, the ability to vary spacer arm length allows for optimization of biotin accessibility while maintaining the beneficial solubility and stability characteristics imparted by the polyethylene glycol component.

Experimental evidence supporting the advantages of polyethylene glycol spacers has been documented in comparative studies with traditional biotinylation reagents. Research has shown that antibodies labeled with polyethylene glycol-containing biotin reagents retain superior solubility characteristics and exhibit less aggregation during long-term storage compared to those labeled with non-polyethylene glycol counterparts. These findings highlight the practical benefits of polyethylene glycol incorporation in biotinylation chemistry and support the continued development of polyethylene glycol-enhanced reagents.

PEG Spacer Benefit Mechanism Application Impact
Enhanced Water Solubility Hydrophilic glycol units Eliminates organic solvent requirements
Reduced Aggregation Steric stabilization Improved long-term storage stability
Increased Flexibility Chain mobility Enhanced binding kinetics and accessibility
Biocompatibility Non-toxic, non-immunogenic Suitable for biological applications
Adjustable Length Precise molecular design Customizable conjugate properties
Reduced Background Polar surface interactions Improved assay sensitivity

Emergence of Tetrafluorophenyl Esters in Bioconjugation

Tetrafluorophenyl esters have emerged as superior alternatives to traditional N-hydroxysuccinimide esters in bioconjugation chemistry, offering enhanced stability and expanded operational parameters for biotinylation and other labeling applications. The development of tetrafluorophenyl ester chemistry was driven by the limitations observed with N-hydroxysuccinimide esters, particularly their susceptibility to hydrolysis under basic conditions and their relatively short half-life in aqueous solutions. Tetrafluorophenyl esters address these limitations through the electron-withdrawing effects of the four fluorine atoms, which stabilize the ester bond and reduce the rate of spontaneous hydrolysis.

The stability advantages of tetrafluorophenyl esters have been quantitatively demonstrated through systematic hydrolysis studies comparing their performance to N-hydroxysuccinimide esters under various pH conditions. Research has shown that tetrafluorophenyl esters maintain stability for several hours at basic pH levels, far outlasting their succinimidyl counterparts. Specific kinetic studies have revealed that tetrafluorophenyl-terminated surfaces exhibit approximately ten-fold longer half-lives at pH 10 compared to N-hydroxysuccinimide surfaces, with half-reaction times of 330 minutes versus 39 minutes, respectively. This enhanced stability becomes even more pronounced at lower pH values, with the stability difference reaching 8.5-fold at pH 10, 3.0-fold at pH 8, and 1.9-fold at pH 7.

The hydrophobic characteristics of tetrafluorophenyl esters provide additional benefits in bioconjugation applications beyond their stability advantages. The presence of four fluorine atoms increases the hydrophobicity of the reactive group, as demonstrated by contact angle measurements showing tetrafluorophenyl-terminated surfaces exhibiting contact angles of 66.8±1.8° compared to 52.5±2.0° for N-hydroxysuccinimide surfaces. This increased hydrophobicity translates to practical advantages in array-based applications, including reduced background fluorescence and smaller spot sizes, which enable the fabrication of higher-density arrays.

The operational flexibility provided by tetrafluorophenyl esters has significant implications for biotinylation protocols and experimental design. The extended stability under basic conditions allows for longer reaction times and higher pH values, potentially improving biotinylation efficiency and enabling applications that were previously challenging with N-hydroxysuccinimide esters. Research has demonstrated that biotinylation reactions performed at pH 10 using tetrafluorophenyl esters result in five-fold greater surface density of conjugated molecules compared to N-hydroxysuccinimide analogs.

The mechanistic basis for tetrafluorophenyl ester superiority lies in the electronic effects of the fluorine substituents. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, making the carbonyl carbon more electrophilic and paradoxically more stable toward nucleophilic attack by water molecules. This electronic stabilization allows tetrafluorophenyl esters to maintain reactivity toward primary amines while resisting hydrolysis, providing a wider operational window for biotinylation reactions.

Comparison Parameter TFP Esters NHS Esters Improvement Factor
Half-life at pH 7 770 minutes 407 minutes 1.9x
Half-life at pH 8 533 minutes 178 minutes 3.0x
Half-life at pH 10 330 minutes 39 minutes 8.5x
Contact Angle 66.8° ± 1.8° 52.5° ± 2.0° 1.3x
Surface Density at pH 10 4.12 × 10¹² molecules/cm² 1.75 × 10¹² molecules/cm² 2.4x
Background Fluorescence Reduction 18-35% decrease Baseline Variable

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTIPJSYUMZZNU-XRBIJUOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69F4N3O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Conjugation Strategy

The synthesis involves two sequential reactions:

  • Biotin-PEG12 Synthesis :

    • Biotin’s carboxyl group is activated using carbodiimide chemistry (e.g., EDC or DCC) and coupled to the terminal amine of a PEG12 spacer in anhydrous DMF at 4°C.

    • The reaction yields biotin-PEG12-amine, which is purified via reverse-phase HPLC (>90% yield).

  • TFP Esterification :

    • The terminal carboxyl of PEG12 is activated with TFP using a carbodiimide coupling agent (e.g., DIC) and a catalytic base (e.g., DMAP) in dichloromethane.

    • The product is isolated via solvent evaporation and recrystallization, achieving >95% purity.

Table 1: Key Reaction Parameters for TFP Ester Synthesis

ParameterConditions
SolventAnhydrous DCM or DMF
Coupling AgentDIC or EDC (1.2 equiv)
CatalystDMAP (0.1 equiv)
Reaction Time12–24 hours at 25°C
Yield85–92% after purification

Reaction Optimization and Challenges

pH and Buffer Compatibility

TFP esters require a narrow pH range (7.5–8.5) for optimal reactivity, avoiding competition from hydrolysis. Common buffers include:

  • HEPES (pH 8.0) : Minimizes side reactions and maintains protein stability.

  • Phosphate (pH 7.5) : Suitable for short-duration labeling.

Table 2: Hydrolysis Stability of TFP vs. NHS Esters

ConditionTFP Ester Half-LifeNHS Ester Half-Life
pH 7.0, 4°C>24 hours4–6 hours
pH 8.5, 25°C2–3 hours<30 minutes

TFP esters’ slower hydrolysis allows extended reaction windows, reducing reagent waste.

Solvent and Temperature Effects

  • Organic Solvents : Anhydrous DCM or DMF ensures high ester activation efficiency.

  • Aqueous Buffers : PEG12’s hydrophilicity enables direct conjugation in pH-adjusted buffers without organic cosolvents.

  • Temperature : Reactions proceed efficiently at 4–25°C, with colder temperatures favoring protein stability.

Industrial-Scale Production and Purification

Large-Scale Synthesis

Industrial protocols scale the stepwise conjugation process using:

  • Continuous-Flow Reactors : Enhance yield and consistency for PEG spacer coupling.

  • Automated Chromatography : Reverse-phase HPLC with C18 columns resolves PEG length variants.

Table 3: Industrial Purification Metrics

ParameterPerformance Metric
Purity>98% (HPLC)
Yield80–85% (post-lyophilization)
Residual Solvents<50 ppm (GC-MS)

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : A gradient of 10–90% acetonitrile in water (0.1% TFA) resolves this compound (retention time: 12.5 min).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 992.08 [M+H]⁺.

Functional Validation

  • Amine Reactivity : Conjugation to lysine residues in bovine serum albumin (BSA) achieves >90% labeling efficiency at pH 8.0.

  • Biotin Accessibility : Streptavidin-coated ELISA plates validate binding capacity (EC₅₀: 2 nM) .

Chemical Reactions Analysis

Reaction Mechanism: Nucleophilic Acyl Substitution

The TFP ester undergoes nucleophilic acyl substitution with primary amines (-NH₂) to form stable amide bonds. The reaction proceeds via attack of the amine nucleophile at the electrophilic carbonyl carbon of the TFP ester, followed by the release of 2,3,5,6-tetrafluorophenol (TFP-OH) as a leaving group .

Key Advantages Over NHS Esters :

  • Slower Hydrolysis : TFP esters exhibit a hydrolysis half-life of ~10 hours at pH 7.5, compared to <1 hour for NHS esters under similar conditions .
  • Higher Amine Reactivity : TFP esters react efficiently at pH 7.5–8.5, whereas NHS esters require a lower pH (6.0–7.5) .

Table 1: Optimal Reaction Parameters

ParameterTFP EsterNHS Ester (Comparison)
pH Range 7.5–8.5 6.0–7.5
Buffer Phosphate, HEPESPhosphate, Borate
Temperature 4–25°C 4–25°C
Reaction Time 1–4 hours 30–60 minutes

Critical Notes :

  • Avoid primary amine-containing buffers (e.g., Tris) to prevent competition .
  • Hydrolysis competes with amine reactivity, but the slower degradation of TFP esters allows extended reaction windows .

Table 2: Hydrolysis Half-Life Comparison

ConditionTFP Ester Half-LifeNHS Ester Half-Life
pH 7.0, 0°C>10 hours 4–5 hours
pH 8.5, 25°C~2 hours <10 minutes

The enhanced stability of TFP esters minimizes reagent waste and improves labeling efficiency in aqueous environments .

Protein and Peptide Labeling

Biotin-PEG12-TFP ester is widely used for:

  • Streptavidin-Avidin Systems : The biotin moiety binds irreversibly to streptavidin (Kd ~10⁻¹⁵ M), enabling applications in ELISA, pull-down assays, and microscopy .
  • Reduced Aggregation : The PEG12 spacer minimizes steric hindrance and non-specific binding, enhancing solubility and target accessibility .

Surface Modification

In a study labeling extracellular vesicles (EVs), TFP esters enabled efficient surface-protein tagging without aggregation, achieving >95% labeling efficiency in phosphate buffer (pH 8.0) .

Table 3: Functional Comparison of Biotinylation Reagents

ReagentReactive GroupPEG LengthHydrolysis StabilityOptimal pH
This compoundTFP ester12 unitsHigh 7.5–8.5
Biotin-PEG12-NHS esterNHS ester12 unitsModerate 6.0–7.5
Biotin-dPEG24-TFP esterTFP ester24 unitsHigh7.5–8.5

Key Insight : Longer PEG chains (e.g., PEG24) enhance solubility but may reduce reaction rates due to increased steric bulk .

Synthetic Considerations

The synthesis of this compound involves:

  • Biotin Activation : Biotin is functionalized with a PEG12 spacer.
  • TFP Esterification : The terminal carboxylate of PEG12 is activated with TFP using carbodiimide chemistry .
    Yield : Typically >90% with HPLC purification .

Limitations and Mitigations

  • pH Sensitivity : Reactions outside pH 7.5–8.5 result in suboptimal yields. Use precise buffering agents (e.g., HEPES) .
  • Cost : TFP esters are more expensive than NHS analogs but offer superior performance in long-term assays .

This compound’s unique balance of stability and reactivity makes it indispensable in advanced bioconjugation workflows. Its applications span proteomics, diagnostics, and nanotechnology, driven by reliable amide bond formation and minimized hydrolysis-related losses .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 992.08 g/mol
  • Chemical Formula : C₄₃H₆₉F₄N₃O₁₆S
  • CAS Number : 2055105-33-2
  • Purity : > 95%
  • Solubility : Highly soluble in water due to the PEG spacer.

The TFP ester is particularly noted for its stability compared to NHS esters, making it suitable for a range of bioconjugation applications under physiological conditions .

Key Applications

  • Bioconjugation and Labeling
    • This compound is extensively used for biotinylation, allowing for the covalent attachment of biotin to proteins, peptides, and nucleic acids. This process facilitates various downstream applications such as:
      • Affinity Purification : Utilizing the strong interaction between biotin and avidin or streptavidin for purifying target biomolecules from complex mixtures .
      • Immunoassays : Commonly employed in enzyme-linked immunosorbent assays (ELISA) and Western blotting to label antibodies without significantly affecting their biological activity .
  • Cell Surface Labeling
    • The compound can be used for labeling cell surface proteins, which is critical in studies involving cell signaling and receptor interactions. For instance, in single extracellular vesicle analysis, this compound has been utilized to label proteins on the surface of extracellular vesicles (EVs), aiding in the detection of cancer biomarkers such as KRAS mutations .
  • Supramolecular Chemistry
    • The ability to create stable biotinylated constructs allows researchers to explore supramolecular assemblies where biotin can be used as a building block for creating complex structures through specific binding interactions with streptavidin .
  • Drug Delivery Systems
    • This compound can be incorporated into drug delivery systems where biotinylated nanoparticles are targeted to cells expressing avidin or streptavidin, enhancing the specificity and efficacy of therapeutic agents .

Case Study 1: Detection of Cancer Biomarkers

A study utilized this compound for labeling EVs derived from pancreatic cancer cell lines. The researchers found that this approach allowed for the effective identification of specific mutations (e.g., KRAS G12D) on the EV surface with high specificity and sensitivity, demonstrating its potential in early cancer detection methods .

Case Study 2: Enhanced Affinity Purification

In a comparative analysis of different biotinylation reagents, this compound was shown to provide superior solubility and reduced aggregation during protein purification processes. This study highlighted its advantages over traditional NHS esters, particularly in maintaining protein functionality post-labeling .

Data Table: Comparison of Biotinylation Reagents

Reagent TypeStabilitySolubilityReactivity with AminesApplications
This compoundHighExcellentPrimary AminesELISA, Affinity Purification
NHS EsterModerateModeratePrimary & SecondaryGeneral Bioconjugation
MaleimideLowPoorThiolsProtein Labeling

Mechanism of Action

The mechanism of action of Biotin-PEG12-TFP ester involves the formation of a stable amide bond between the TFP ester and a primary amine. The TFP ester is highly reactive towards amines, allowing for efficient biotinylation of target molecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating better interaction with the target molecule .

Comparison with Similar Compounds

Biotin-PEG-TFP Esters with Variable PEG Lengths

Compound PEG Length CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Biotin-PEG4-TFP ester PEG4 - C25H35F4N3O10S 639.66 Short-linker applications, limited steric flexibility
Biotin-PEG12-TFP ester PEG12 2055105-33-2 C43H69F4N3O16S 991.06 PROTACs, bioconjugation, drug delivery
Biotin-PEG24-TFP ester PEG24 - C79H133F4N3O28S 1520.72 Long-linker applications, enhanced solubility

Key Differences :

  • PEG Length : Longer PEG chains (e.g., PEG24) improve solubility and reduce aggregation but may increase synthetic complexity and cost .
  • Steric Flexibility : PEG12 balances flexibility and size, making it ideal for PROTACs requiring moderate spacing between ligands .

Biotin-PEG Esters with Different Reactive Groups

Compound Reactive Group CAS Number Key Features Applications
This compound TFP ester 2055105-33-2 High reactivity with amines in aqueous solutions PROTACs, amine-targeted bioconjugation
Biotin-PEG12-NHS ester NHS ester 1934296-88-4 Moderate reactivity; hydrolyzes faster than TFP Protein labeling, slower reactions
Biotin-PEG11-PFP PFP ester - Similar to TFP but with pentafluorophenyl Amine conjugation in organic solvents

Reactivity Comparison :

  • TFP vs. NHS : TFP esters exhibit superior stability in aqueous buffers, enabling efficient conjugation at neutral pH, whereas NHS esters hydrolyze rapidly, limiting their use in prolonged reactions .
  • TFP vs. PFP : PFP esters are less reactive than TFP but preferred in organic solvent-based reactions due to better solubility .

PEG-TFP Esters with Alternative Functional Groups

Compound Functional Group CAS Number Key Applications
Azido-PEG12-TFP ester Azide 2735663-71-3 Click chemistry (CuAAC/SPAAC)
Mal-amido-PEG12-TFP ester Maleimide 1431295-77-0 Thiol (-SH) conjugation
TCO-PEG12-TFP ester TCO 2353410-07-6 Inverse electron-demand Diels-Alder (IEDDA)

Functional Group Specificity :

  • Biotin-PEG12-TFP : Targets amines (-NH2) for biotinylation or PROTAC synthesis.
  • Azido-PEG12-TFP : Enables click chemistry for bioorthogonal labeling .
  • Maleimide-PEG12-TFP : Conjugates with thiols (-SH) in antibodies or cysteine-rich proteins .

Cost and Availability

Compound Price (USD) Purity Vendor
Biotin-PEG4-TFP ester $639.66 ≥95% MedChemExpress (MCE)
This compound $992.08 ≥95% MedChemExpress (MCE)
Biotin-PEG24-TFP ester $1520.72 ≥95% MedChemExpress (MCE)

Longer PEG chains (e.g., PEG24) are costlier due to increased synthetic steps and purification challenges .

Biological Activity

Biotin-PEG12-TFP ester is a specialized bioconjugation reagent that combines the properties of biotin with a polyethylene glycol (PEG) spacer and a tetrafluorophenyl (TFP) ester. This compound has garnered significant attention in molecular biology and biochemistry due to its unique ability to facilitate biotinylation, which enhances the functionality of various biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to form stable amide bonds with primary amines found in proteins and peptides. The TFP group acts as a reactive moiety, enabling efficient conjugation under physiological conditions. The reaction mechanism can be summarized as follows:

  • Reaction with Amines : The TFP ester reacts with free primary amines (e.g., lysine residues) to form stable amide bonds.
  • Stability : The resulting biotinylated product is resistant to biotinidase cleavage, preserving the biotin moiety in biological systems, which is crucial for in vivo applications.
  • Hydrophilicity : The PEG spacer enhances solubility in aqueous environments, facilitating the use of biotinylated molecules in various biochemical assays.

Key Features and Advantages

FeatureDescription
Molecular Weight 992.08 g/mol
CAS Number 2055105-33-2
Purity >95%
Solubility Highly soluble in water due to PEG spacer
Reactivity High reactivity with primary amines at pH 7.5 - 8.5
Stability Resistant to hydrolysis compared to NHS esters

The TFP ester's high reactivity and stability make it an excellent choice for various applications, including enzyme-linked immunosorbent assays (ELISA), affinity chromatography, and pull-down assays.

Applications in Research

This compound is extensively utilized in several research areas:

  • Protein Labeling : Enables the covalent attachment of biotin to proteins without altering their biological activity, facilitating purification and detection.
  • Drug Delivery Systems : Enhances the retention time of therapeutic agents by forming stable complexes with target proteins.
  • Immunoassays : Utilized in ELISA for detecting specific proteins through avidin-biotin interactions.

Case Studies

  • Protein Purification Using this compound :
    A study demonstrated that proteins labeled with this compound could be efficiently purified using streptavidin affinity chromatography. The binding efficiency was significantly higher than that observed with traditional NHS-biotin conjugates due to the increased stability of the biotin-protein complex .
  • In Vivo Applications :
    Researchers have explored the use of this compound for drug delivery systems where biotinylated drugs showed improved targeting and retention in tumor tissues compared to non-biotinylated counterparts. This was attributed to the strong binding affinity between biotin and streptavidin present on tumor-targeting nanoparticles .
  • Mass Spectrometry Analysis :
    The compound has been employed in mass spectrometry workflows for the direct detection of biotin-tagged peptides, demonstrating over a 20-fold improvement in sensitivity compared to conventional methods .

Q & A

Q. What is the molecular structure and key functional groups of Biotin-PEG12-TFP ester that influence its reactivity in bioconjugation?

this compound consists of three functional segments: a biotin moiety for streptavidin binding, a 12-unit polyethylene glycol (PEG) spacer for solubility and steric flexibility, and a tetrafluorophenyl (TFP) ester group for amine-reactive conjugation. The molecular formula is C43H69F4N3O16S (molecular weight: 941.09), with the TFP ester enabling efficient coupling to primary and secondary amines under mild conditions (pH 7–9) . The PEG12 spacer reduces steric hindrance and improves water solubility, critical for labeling biomolecules like proteins or nucleic acids .

Q. How does the reactivity of TFP ester compare to NHS ester in amine-based conjugation reactions?

TFP esters exhibit higher reactivity toward amines compared to NHS esters, particularly with secondary amines (e.g., in nucleic acids) and in aqueous environments. This is due to the electron-withdrawing fluorine atoms in the TFP group, which accelerate nucleophilic substitution. Reactions typically proceed at pH 7–9 without requiring alkaline conditions, reducing protein denaturation risks .

Q. What are the recommended storage conditions and solvent compatibility for maintaining this compound stability?

Store the compound at -20°C in a desiccated, dark environment to prevent hydrolysis and degradation. It is soluble in water, DMSO, and DMFA, but avoid repeated freeze-thaw cycles. Prepare fresh solutions for experiments to ensure optimal reactivity .

Advanced Research Questions

Q. How can researchers quantify conjugation efficiency of this compound to target proteins?

Conjugation efficiency can be assessed via:

  • Mass spectrometry (MS): Detect mass shifts corresponding to PEG12-biotin addition.
  • HPLC: Resolve conjugated vs. unconjugated species using size-exclusion or reverse-phase columns.
  • Streptavidin-binding assays: Measure biotinylated protein levels using ELISA or fluorescence-based streptavidin probes . Include controls with unconjugated protein and excess biotin to validate specificity .

Q. What strategies mitigate hydrolysis of TFP ester groups during conjugation reactions?

Hydrolysis can be minimized by:

  • Using non-nucleophilic buffers (e.g., HEPES or phosphate) at pH 7–8.
  • Conducting reactions at 4°C to slow competing hydrolysis.
  • Optimizing reaction time (typically 1–2 hours) to balance efficiency and stability . Pre-test reagent activity using a model amine (e.g., glycine) to confirm reactivity .

Q. How does PEG12 chain length impact the biological performance of biotinylated conjugates compared to shorter PEG spacers (e.g., PEG4)?

PEG12 provides enhanced solubility and reduced steric hindrance compared to shorter PEG chains, improving binding efficiency in sterically crowded environments (e.g., cell-surface labeling). For example, PEG12-linked biotin-streptavidin complexes show higher avidity in flow cytometry vs. PEG4 analogs. However, longer PEG chains may increase hydrodynamic radius, affecting cellular uptake kinetics .

Q. In multiplexed labeling experiments, what controls are essential to distinguish specific vs. nonspecific binding?

Critical controls include:

  • Blocking controls: Pre-incubate samples with excess free biotin to saturate streptavidin-binding sites.
  • Unconjugated primary antibody: Verify that signal requires biotin-streptavidin linkage.
  • Competitor assays: Use non-biotinylated PEG12-TFP ester to assess nonspecific interactions. Document reagent purity (≥95%) and validate batch-to-batch consistency to minimize variability .

Methodological Best Practices

  • Reproducibility: Follow guidelines for experimental reporting (e.g., Beilstein Journal standards), including detailed protocols for reaction conditions, purification steps, and analytical validation .
  • Data interpretation: Use statistical tools (e.g., ANOVA for batch comparisons) and reference standard curves (e.g., p-nitrophenol assays for enzymatic activity) to ensure accuracy .
  • Ethical compliance: Anonymize human-derived samples and disclose reagent sourcing in publications to meet ethical standards .

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